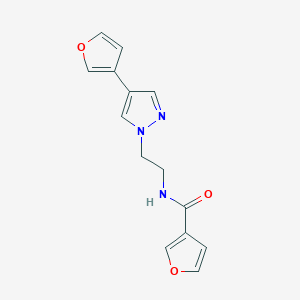

![molecular formula C21H17ClN2O3S2 B2883872 N-(2-{[2,2'-联噻吩]-5-基}-2-羟乙基)-3-(2-氯苯基)-5-甲基-1,2-恶唑-4-甲酰胺 CAS No. 2097913-66-9](/img/structure/B2883872.png)

N-(2-{[2,2'-联噻吩]-5-基}-2-羟乙基)-3-(2-氯苯基)-5-甲基-1,2-恶唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

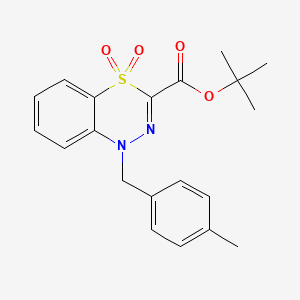

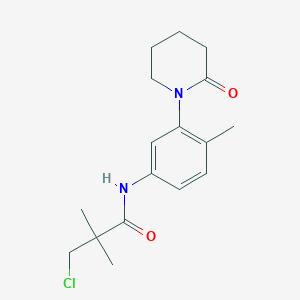

The compound is a complex organic molecule that contains several functional groups, including a 2,2’-bithiophene, a chlorophenyl group, and an oxazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The 2,2’-bithiophene would contribute to the compound’s conjugated system, potentially affecting its electronic properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the oxazole ring might undergo reactions typical of heterocycles, while the chlorophenyl group could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would depend on the compound’s molecular structure .科学研究应用

Organic Field-Effect Transistors (OFETs)

2,2’-Bithiophene is used as a precursor in the preparation of 5,5’-bis(trimethylstannyl)-2,2’-bithiophene, which is used for the synthesis of small molecules and polymer semiconductors for organic field-effect transistor (OFETs) applications .

Organic Light-Emitting Diodes (OLEDs)

The same compound, 5,5’-bis(trimethylstannyl)-2,2’-bithiophene, is also used in the production of organic light-emitting diodes (OLEDs). OLEDs are widely used in display technology for their high contrast ratios and wide color gamuts .

Plastic Light Emitting Diodes (PLEDs)

In addition to OLEDs, 2,2’-bithiophene is also used in the production of Plastic Light Emitting Diodes (PLEDs). PLEDs are a type of OLED that uses a polymer as the main component of the emissive electroluminescent layer .

Organic Photovoltaics (OPVs)

2,2’-Bithiophene is used in the synthesis of materials for Organic Photovoltaic (OPV) applications. OPVs are a new generation of solar cells that can convert sunlight into electricity by using conductive organic polymers .

Rhodium Catalyzed Arylation of Heteroarenes

2,2’-Bithiophene is associated with aryl iodides and involved in rhodium catalyzed arylation of heteroarenes . This process is important in the synthesis of various organic compounds.

Intercalative Polymerization

2,2’-Bithiophene can undergo intercalative polymerization in vanadium oxide xerogels, resulting in electrically conductive novel materials composed of alternating monolayers of metal-oxide and conductive polymers .

作用机制

安全和危害

属性

IUPAC Name |

3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O3S2/c1-12-19(20(24-27-12)13-5-2-3-6-14(13)22)21(26)23-11-15(25)16-8-9-18(29-16)17-7-4-10-28-17/h2-10,15,25H,11H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFNJEISSVIDMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylsulfonylbenzamide](/img/structure/B2883789.png)

![6-Amino-1-methyl-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2883796.png)

![2-[(Ethanesulfonyl)methyl]benzonitrile](/img/structure/B2883799.png)

![6-Amino-1-benzyl-5-[2-(3,4-dimethoxy-phenyl)-ethylamino]-1H-pyrimidine-2,4-dione](/img/structure/B2883804.png)

![2-((2-Chloro-6-fluorobenzyl)thio)-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2883811.png)